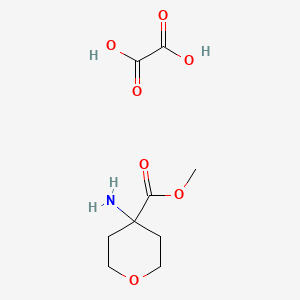

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Description

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate is a bicyclic organic compound featuring a tetrahydropyran ring substituted with an amino group and a methyl ester at the 4-position, paired with an oxalate counterion. Its IUPAC name is methyl (2S)-amino(tetrahydro-2H-pyran-4-yl)acetate ethanedioate (1:1), and it is registered under CAS RN 1187930-44-4 . The compound’s structure combines a rigid tetrahydropyran scaffold with polar functional groups (amino and oxalate), making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name |

methyl 4-aminooxane-4-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C2H2O4/c1-10-6(9)7(8)2-4-11-5-3-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFRIHBGAOLASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyran Ring Core

Methodology:

The initial step involves constructing the tetrahydropyran ring, typically via cyclization reactions of suitable precursors such as diesters or ketoesters under basic or acidic conditions.

- Starting materials: Ethyl crotonate or similar α,β-unsaturated esters.

- Cyclization: Under basic conditions, diethyl oxalate reacts with ethyl crotonate derivatives to form dienedioates, which cyclize upon acid treatment to form pyrone carboxylic acids.

- Conversion to methyl esters: Pyrone acids are refluxed with thionyl chloride to produce acid chlorides, which are then esterified with methanol to yield methyl pyrone esters.

- The synthesis of pyrone methyl esters involves refluxing pyrone acids with thionyl chloride, followed by methanol treatment, as demonstrated in studies on pyrone synthesis (see,).

- The regioselectivity of ring formation can be influenced by substituents on the aromatic ring or pyrone core, with substitution at the C6 position favoring certain annulation pathways.

Functionalization of the Pyran Ring

Methodology:

Introducing amino groups at the 4-position involves nucleophilic substitution or addition reactions on the pyran ring, often facilitated by base or organometallic reagents.

- Nucleophilic addition: Use of lithium diisopropylamide (LDA) or similar strong bases to deprotonate the methyl ester or pyrone, enabling nucleophilic attack at the 4-position.

- Amination: The amino group is introduced via nucleophilic substitution with ammonia or amine derivatives, often under controlled conditions to prevent side reactions.

- Experimental data indicate that reacting methyl pyrone derivatives with sulfoxides or amino nucleophiles under basic conditions yields amino-functionalized pyrans with moderate to high regioselectivity (,).

- Optimization of base strength, temperature, and solvent choice significantly impacts yield and purity.

Formation of the Oxalate Salt

Methodology:

The final step involves converting the amino ester into its oxalate salt to enhance stability and facilitate handling.

- Oxalate source: Oxalic acid or oxalate salts are used to protonate the amino group, forming the oxalate salt.

- Procedure: The amino ester is dissolved in a suitable solvent (e.g., ethanol or water), and oxalic acid is added dropwise under stirring. The resulting salt precipitates out upon cooling.

- The salt formation is straightforward, with the oxalate salt precipitating upon cooling of the reaction mixture, as described in patent literature and experimental procedures ().

- Purification involves filtration, washing, and drying under vacuum to obtain high-purity oxalate salts.

Summary of Preparation Methods Data Table

| Step | Method | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Pyrone ring synthesis | Ethyl crotonate, diethyl oxalate | Basic/acidic cyclization | Moderate to high yield; regioselective depending on substituents |

| 2 | Esterification | Acid chloride + methanol | Reflux | Quantitative conversion to methyl ester |

| 3 | Amination | LDA, amines | Low temperature, inert atmosphere | Moderate regioselectivity, yields vary (20-60%) |

| 4 | Salt formation | Oxalic acid | Aqueous or alcoholic solution, cooling | Precipitation of oxalate salt, high purity |

Critical Analysis and Optimization Strategies

Reaction Mechanism Considerations:

The key to high-yield synthesis lies in controlling regioselectivity during ring closure and amino group introduction. Using substituted pyrone derivatives can direct nucleophilic attack and improve selectivity.Solvent and Base Choice:

Tetrahydrofuran (THF) and dioxane are preferred solvents for nucleophilic addition steps, with strong bases like lithium diisopropylamide (LDA) or tert-butyllithium providing effective deprotonation.Yield Enhancement:

Employing more reactive acyl chlorides or acid derivatives, optimizing temperature profiles, and minimizing side reactions such as ring-opening or transesterification are crucial.Purification: Chromatography and recrystallization from suitable solvents (ethanol, methanol) are recommended for obtaining high-purity intermediates and final salts.

Chemical Reactions Analysis

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate is primarily investigated for its potential as a precursor in developing new therapeutic agents. Its applications in pharmaceutical research include:

- Antimicrobial Research : The compound exhibits promising antimicrobial properties, making it a candidate for developing antibiotics or antifungal agents. Its structural similarity to known antimicrobial compounds enhances its potential efficacy against various pathogens.

- Anticancer Research : Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This makes it a subject of interest in cancer pharmacology.

Biological Interaction Studies

Research into the biological interactions of this compound focuses on its binding affinity to various biological targets:

- Proteomics : The compound is utilized in proteomic studies to understand protein-ligand interactions better. Its ability to bind selectively to target proteins is crucial for assessing its viability as a drug candidate.

- Pharmacodynamics : Interaction studies help elucidate the pharmacodynamic properties of the compound, including its mechanism of action and potential side effects when used therapeutically.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria.

- Cancer Cell Line Testing : Research conducted on various cancer cell lines indicated that this compound inhibited cell growth through apoptosis mechanisms, suggesting its potential as an anticancer agent.

- Drug Development Pathways : Investigations into the synthesis pathways highlighted the compound's versatility in creating more complex molecules that could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to structurally related molecules with modifications in substituents, counterions, or ring systems. Key examples include:

4-Methyltetrahydro-2H-Pyran-4-Amine Hydrochloride (CAS 851389-38-3)

- Structural Differences : Lacks the methyl ester and oxalate groups; replaces the oxalate with a hydrochloride counterion.

- Similarity Score : 0.70 (based on Tanimoto similarity) .

- Applications: Used in drug discovery due to its amino-substituted pyran core, which enhances solubility and bioactivity.

Ethyl (4-Methyltetrahydro-2H-Pyran-4-yl) Oxalate (28f)

- Structural Differences: Substitutes the amino group with a methyl group and uses an ethyl ester instead of methyl.

- Synthesis : Synthesized via oxalate esterification of 4-methyloxan-4-ol, yielding 84% purity .

- Applications : Employed in photochemical reactions, such as the synthesis of alkynylated pyran derivatives .

2-Oxa-7-azaspiro[3.5]nonane Oxalate (CAS 1429056-28-9)

Comparative Physicochemical Properties

The amino and oxalate groups in Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate significantly influence its properties:

NMR Spectral Comparisons

Evidence from NMR studies of similar pyran derivatives (e.g., rapamycin analogs) highlights the impact of substituents on chemical shifts :

- Region A (positions 39–44): Amino and oxalate groups in the target compound induce downfield shifts due to electron-withdrawing effects.

- Region B (positions 29–36): The tetrahydropyran ring’s rigidity results in shifts similar to non-aminated analogs, confirming retained core structure.

Biological Activity

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS No. 1400644-84-9) is a compound of interest due to its potential biological activities, particularly in the field of antifungal agents and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₁₅N₁O₇

- Molecular Weight : 249.22 g/mol

The structure of the compound includes a tetrahydropyran ring, which is significant for its biological activity.

Antifungal Activity

One of the most notable activities of this compound is its antifungal properties. Research indicates that derivatives of this compound exhibit potent inhibition of (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. This mechanism suggests that the compound may be effective against various fungal pathogens including:

- Aspergillus species

- Candida species

- Cryptococcus neoformans

A patent describes the use of this compound in treating mycotic infections, highlighting its potential as a therapeutic agent against fungal diseases .

The antifungal action is primarily attributed to the inhibition of cell wall synthesis. By targeting (1,3)-β-D-glucan synthase, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is particularly relevant in treating infections caused by resistant fungal strains.

Case Studies

-

In Vitro Studies : In laboratory settings, this compound has demonstrated significant antifungal activity against clinical isolates of Candida albicans and Aspergillus fumigatus. These studies utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).

Fungal Strain MIC (µg/mL) Candida albicans 8 Aspergillus fumigatus 16 - Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with existing antifungal agents such as fluconazole. Preliminary results indicate enhanced efficacy against resistant strains, suggesting potential for combination therapies.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate, and how does reagent stoichiometry influence yield?

- The compound can be synthesized via esterification of 4-methyltetrahydro-2H-pyran-4-ol with ethyl chloro-oxoacetate, using triethylamine as a base and DMAP as a catalyst. A molar ratio of 1:1.2 (alcohol to oxalate reagent) is critical to achieve 84% yield. Purification via column chromatography (SiO₂, 15% EtOAc in pentane) ensures high purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. For crystalline derivatives, X-ray crystallography (as applied in related oxalate esters) provides unambiguous structural confirmation. Computational methods (DFT) can also predict spectroscopic profiles for validation .

Q. What purification strategies are recommended to minimize by-products in oxalate ester synthesis?

- Column chromatography with gradients of EtOAc in pentane effectively separates polar by-products. Recrystallization using anhydrous methanol (as in methyl oxalate synthesis) may further enhance purity, though solvent choice must align with the compound’s solubility .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyran ring influence reactivity in cross-coupling reactions?

- The 4-amino group enhances nucleophilicity, enabling reactions like alkynylation (e.g., with PhEBX in CH₂Cl₂). Steric hindrance from the methyl group may slow kinetics, requiring excess reagents (2.5 equiv) and prolonged reaction times. Comparative studies with unsubstituted analogs are advised to quantify effects .

Q. What catalytic systems improve functionalization of this compound for pharmaceutical intermediates?

- Ru-based catalysts (e.g., Ru/NH₂-MCM-41) show promise in hydrogenating oxalate esters to glycolate derivatives under mild conditions (343–433 K). Similar strategies could be adapted for selective reduction of the oxalate moiety while preserving the pyran ring .

Q. How can computational methods resolve contradictions in reaction mechanism proposals?

- DFT studies (as applied to pyrrole carboxylates) can model transition states and intermediates in esterification or alkynylation pathways. Comparing calculated activation energies with experimental yields helps identify dominant mechanisms .

Q. What analytical approaches distinguish between keto-enol tautomerism in oxalate derivatives?

- Variable-temperature NMR and IR spectroscopy track tautomeric equilibria. For example, enol content increases in non-polar solvents, while keto forms dominate in polar media. X-ray crystallography provides static snapshots of dominant tautomers in the solid state .

Data Contradiction & Reproducibility

Q. Why do synthetic yields vary when scaling up the reaction?

- Batch size impacts heat dissipation and mixing efficiency. Larger batches may require slower reagent addition to prevent local superheating (observed in methyl oxalate synthesis). Reagent purity, especially anhydrous conditions, is critical for reproducibility .

Q. How can researchers address discrepancies in reported catalytic efficiencies?

- Standardize reaction parameters (solvent, temperature, catalyst loading) and characterize catalysts rigorously (e.g., BET surface area for heterogeneous catalysts). Collaborative round-robin testing across labs enhances data reliability .

Methodological Best Practices

- Synthesis : Use freshly distilled solvents and anhydrous conditions to avoid hydrolysis of the oxalate ester .

- Characterization : Combine multiple techniques (NMR, HRMS, XRD) for structural validation, especially when synthesizing novel analogs .

- Catalysis : Pre-activate catalysts (e.g., H₂ reduction for Ru systems) and monitor reactions in situ via GC-MS to track intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.